4-Chlorophenol-2,3,5,6-D4,OD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

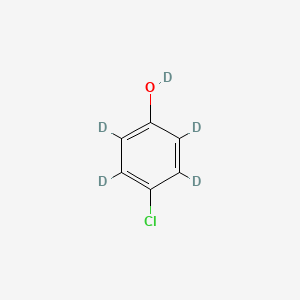

4-Chlorophenol-2,3,5,6-D4,OD is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of 4-chlorophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is particularly useful in environmental analysis and testing due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenol-2,3,5,6-D4,OD typically involves the deuteration of 4-chlorophenol. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form phenolic derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenolic derivatives with reduced functional groups.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenol-2,3,5,6-D4,OD is widely used in scientific research, including:

Chemistry: As a reference standard in isotopic labeling studies and environmental analysis.

Biology: In metabolic studies to trace the degradation pathways of chlorophenols.

Medicine: In pharmacokinetic studies to understand the metabolism of chlorophenol derivatives.

Industry: Used in the development of new materials and chemicals through isotopic labeling

Mechanism of Action

The mechanism of action of 4-Chlorophenol-2,3,5,6-D4,OD involves its interaction with various molecular targets. In oxidative reactions, it forms phenolic radicals, which then undergo further transformations to form quinones and other products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic and degradation studies .

Comparison with Similar Compounds

Similar Compounds

2-Chlorophenol-3,4,5,6-D4: Another deuterated chlorophenol with similar applications.

2,4-Dichlorophenol-3,5,6-D3: A deuterated dichlorophenol used in similar research applications.

Uniqueness

4-Chlorophenol-2,3,5,6-D4,OD is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical studies. Its deuterium atoms make it particularly valuable in tracing and studying complex chemical and biological processes .

Biological Activity

4-Chlorophenol-2,3,5,6-D4,OD is a deuterated derivative of 4-chlorophenol (4-CP), a common chlorinated aromatic compound used in various industrial applications. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

- Chemical Formula : C6H5ClO

- CAS Number : 344298-84-6

- Molecular Weight : Approximately 128.58 g/mol

- Physical State : Solid at room temperature

Chlorophenols, including this compound, exhibit biological activity primarily through their interaction with biological membranes and enzymes. They can disrupt cellular processes by:

- Inhibiting Enzymatic Activity : Chlorophenols can inhibit various enzymes involved in metabolic pathways.

- Inducing Oxidative Stress : They may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Altering Membrane Integrity : Chlorophenols can affect the fluidity and permeability of cellular membranes.

Toxicological Profile

A comprehensive toxicological profile for chlorophenols indicates several adverse health effects observed in both animal studies and human exposure cases. Key findings include:

Case Studies

- Occupational Exposure : A study involving workers exposed to chlorophenols reported an increased incidence of soft tissue sarcoma with high-grade exposure . The odds ratio for soft-tissue sarcoma among exposed workers was significant (OR = 5.3) compared to controls.

- Environmental Impact : Research on bioremediation strategies for chlorophenols indicates that microbial degradation pathways are influenced by the presence of deuterated compounds like this compound. Enhanced degradation rates were observed under specific conditions .

Pharmacokinetics

The pharmacokinetic behavior of deuterated compounds can differ from their non-deuterated counterparts. Studies suggest that deuteration may influence the metabolic stability and bioavailability of chlorinated phenols. For instance:

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-HXRFYODMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.